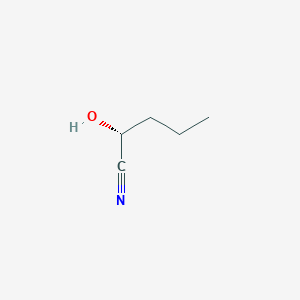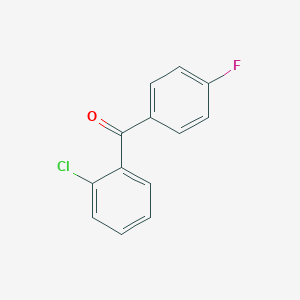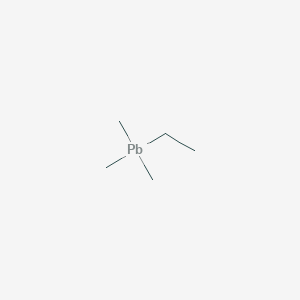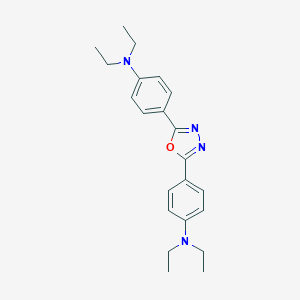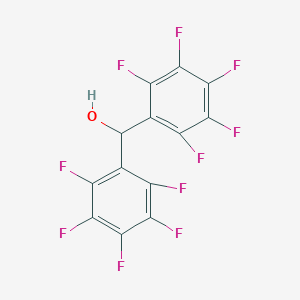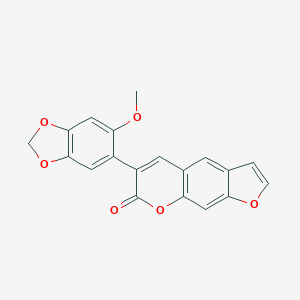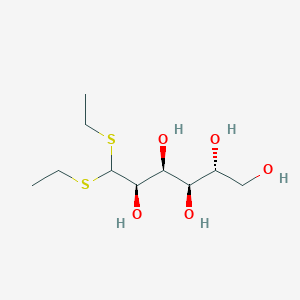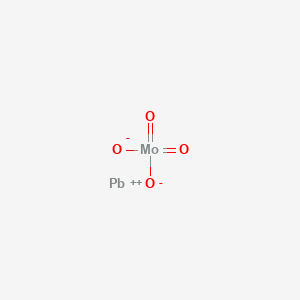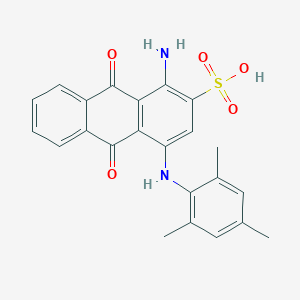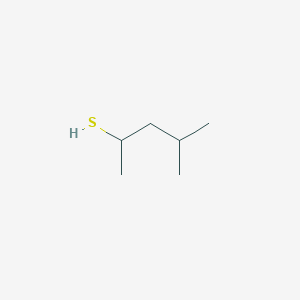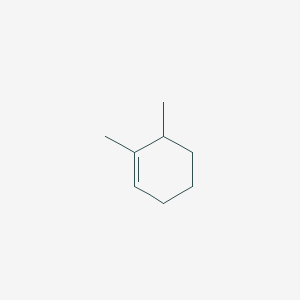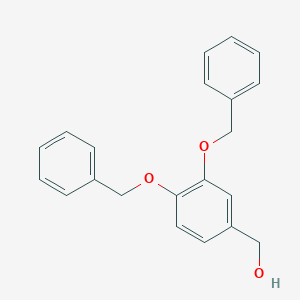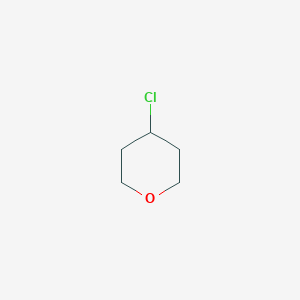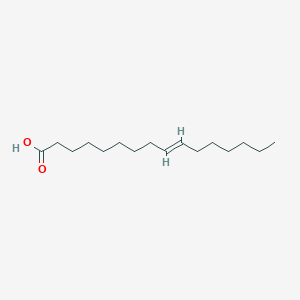![molecular formula C19H17IN2S2 B167816 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 1742-91-2](/img/structure/B167816.png)
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide, also known as MitoPY1, is a fluorescent probe that has been developed for the detection of mitochondrial reactive oxygen species (ROS). This compound has gained significant attention due to its potential applications in the field of scientific research.
Mechanism Of Action
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is a selective and sensitive fluorescent probe that can detect mitochondrial ROS. When 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide reacts with mitochondrial ROS, it undergoes an oxidation reaction, resulting in the formation of a fluorescent product. The fluorescence intensity of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is directly proportional to the concentration of mitochondrial ROS.
Biochemical And Physiological Effects
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been shown to have minimal toxicity and does not interfere with mitochondrial function. It has also been demonstrated that 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide can penetrate the cell membrane and selectively accumulate in the mitochondria. These properties make 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide an ideal probe for the detection of mitochondrial ROS in living cells and tissues.
Advantages And Limitations For Lab Experiments
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide offers several advantages over other fluorescent probes for the detection of mitochondrial ROS. It has high selectivity and sensitivity, minimal toxicity, and can be used in living cells and tissues. However, one of the limitations of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is that it requires a relatively long incubation time to achieve optimal fluorescence intensity. Additionally, 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is sensitive to pH changes, and its fluorescence intensity can be affected by the presence of other reactive species.
Future Directions
For 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide include the detection of mitochondrial ROS in animal models of disease, the development of new fluorescent probes, and the use of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide in combination with other imaging techniques.
Synthesis Methods
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is synthesized by the condensation of 3-methyl-2-benzothiazolinone and 3-methyl-1,3-benzothiazolium-2-yl-propenone in the presence of iodine. The final product is obtained as a yellow solid with a high yield.
Scientific Research Applications
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been extensively used in scientific research for the detection of mitochondrial ROS. Mitochondrial ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The overproduction of mitochondrial ROS has been linked to several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the development of a reliable method for the detection of mitochondrial ROS is of great importance.
properties
CAS RN |
1742-91-2 |
|---|---|
Product Name |
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
Molecular Formula |
C19H17IN2S2 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3-methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H17N2S2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI Key |
FRYGPXUFBOGTFP-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)C.[I-] |
SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
Other CAS RN |
1742-91-2 |
synonyms |
cyan 46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



